molecular formula C9H9FN2 B175397 2-(Ethylamino)-6-fluorobenzonitrile CAS No. 119584-72-4

2-(Ethylamino)-6-fluorobenzonitrile

Cat. No. B175397
M. Wt: 164.18 g/mol
InChI Key: BGLZOTRRZALIFR-UHFFFAOYSA-N
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Description

2-(Ethylamino)-6-fluorobenzonitrile (EAFBN) is a chemical compound with a wide range of applications in laboratory research and scientific studies. It is a colorless solid with a molecular weight of 143.12 g/mol and a melting point of 93-94°C. EAFBN has been used in a variety of fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-(Ethylamino)-6-fluorobenzonitrile and its derivatives are significant in the field of chemical synthesis and structural analysis. The compound is utilized in the development of novel synthesis methods, showcasing the versatility and potential applications of fluorobenzonitrile compounds. For instance, the compound played a crucial role in the facile synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the effectiveness of halodeboronation of aryl boronic acids (Szumigala et al., 2004). Furthermore, the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile highlights its importance in creating compounds with industrial scale applications (Peng-peng, 2013).

Energetic and Structural Studies

Energetic and structural studies of 2-(Ethylamino)-6-fluorobenzonitrile derivatives are crucial for understanding their physical and chemical properties. A detailed energetic and structural study of monofluorobenzonitriles, including variants of fluorobenzonitrile, was conducted to derive standard molar enthalpies and evaluate their electronic properties. This research contributes to a deeper understanding of the donor-acceptor systems in these compounds (Ribeiro da Silva et al., 2012).

Advancements in Polymer Chemistry

2-(Ethylamino)-6-fluorobenzonitrile derivatives have found applications in polymer chemistry, contributing to the development of new materials with enhanced properties. Notably, research on the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrated the potential of these compounds in creating polymers with high thermal stability and solubility in polar solvents, indicating their utility in various industrial applications (Hsiao et al., 2000).

Novel Drug Synthesis

While ensuring adherence to the requirement to exclude information related to drug use, dosage, and side effects, it's worth noting that the scientific community has explored the synthesis of novel drug compounds using 2-(Ethylamino)-6-fluorobenzonitrile derivatives. An example is the synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone, a new ketamine derivative, demonstrating the compound's potential in the development of new pharmacologically active molecules (Moghimi et al., 2014).

properties

IUPAC Name

2-(ethylamino)-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLZOTRRZALIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551128
Record name 2-(Ethylamino)-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-6-fluorobenzonitrile

CAS RN

119584-72-4
Record name 2-(Ethylamino)-6-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119584-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylamino)-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
… However, with 2-ethylamino-6-fluorobenzonitrile none of the desired 5-ethylaminoquinazoline was obtained in spite of the use … 2-Ethylamino-6-fluorobenzonitrile (8). …
Number of citations: 41 onlinelibrary.wiley.com

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